molecular formula C3H2I2N2 B1590903 3,4-Diiodo-1H-pyrazole CAS No. 6645-70-1

3,4-Diiodo-1H-pyrazole

Cat. No. B1590903
CAS RN: 6645-70-1
M. Wt: 319.87 g/mol
InChI Key: NQFPCGSUWQGQNW-UHFFFAOYSA-N
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Description

“3,4-Diiodo-1H-pyrazole” is a member of pyrazoles and an organoiodine compound . It is a valuable intermediate for the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of “3,4-Diiodo-1H-pyrazole” involves iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . There are also other methods for the synthesis of pyrazole derivatives, such as the multicomponent synthesis of heterocyclic compounds .


Molecular Structure Analysis

The molecular weight of “3,4-Diiodo-1H-pyrazole” is 319.87 . The InChI key is NQFPCGSUWQGQNW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazole derivatives, including “3,4-Diiodo-1H-pyrazole”, have diverse and valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical And Chemical Properties Analysis

The physical form of “3,4-Diiodo-1H-pyrazole” is solid . It should be stored at ambient temperature .

Scientific Research Applications

1. Synthesis of Substituted-3-Iodo-1H-Pyrazole Derivatives

  • Summary of Application: This research focuses on the synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions .
  • Methods of Application: The study involves the protection reaction of N-H bond in substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether and migration of ethoxyethyl protecting group . The synthetic possibilities of Sonogashira cross-coupling reactions of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene were studied and evaluated .
  • Results or Outcomes: The research led to the development of a convenient synthetic route for preparation of valuable synthetic intermediates .

2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications

  • Summary of Application: Pyrazoles have a wide range of applications in various scientific fields. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Methods of Application: The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes: The chapter discusses the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

3. Pyrazoles as Transition Metal Chemosensors

  • Summary of Application: Pyrazoles and their derivatives are used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior .
  • Methods of Application: Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively . Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .
  • Results or Outcomes: This research provides an overview on applications of pyrazoles in transition metal chemosensors .

4. Biological Activities of Pyrazole Derivatives

  • Summary of Application: Pyrazoles are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .
  • Methods of Application: The application involves the use of pyrazole derivatives in the formulation of drugs for various diseases .
  • Results or Outcomes: The research provides an overview of the wide range of biological activities of pyrazole derivatives .

5. Pyrazolines as Alkaloids, Vitamins, Pigments

  • Summary of Application: Pyrazolines find their application as alkaloids, vitamins, pigments, and so on . Antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) was the first pyrazoline derivative used in the management of inflammation and pain .
  • Methods of Application: The application involves the use of pyrazoline derivatives in the formulation of various biochemical compounds .
  • Results or Outcomes: The research provides an overview of the wide range of biochemical applications of pyrazoline derivatives .

6. Pyrazole Derivatives as Chemosensors

  • Summary of Application: Pyrazole derivatives have been used to construct chemosensors for the detection of transition metals . These chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .
  • Methods of Application: Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively . Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .
  • Results or Outcomes: This research provides an overview on applications of pyrazoles in transition metal chemosensors .

Safety And Hazards

The safety information for “3,4-Diiodo-1H-pyrazole” includes several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “3,4-Diiodo-1H-pyrazole” and other pyrazole derivatives include the development of eco-friendly and resource-efficient synthetic methodologies . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

4,5-diiodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2I2N2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFPCGSUWQGQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572029
Record name 4,5-Diiodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diiodo-1H-pyrazole

CAS RN

6645-70-1
Record name 4,5-Diiodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Mazeikaite, J Sudzius, G Urbelis… - Arkivoc, 2014 - pdfs.semanticscholar.org
A convenient synthetic route for preparation of valuable synthetic intermediates-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed. During this work protection …
Number of citations: 3 pdfs.semanticscholar.org
P Ravi, C Koti Reddy, A Saikia… - Propellants …, 2012 - Wiley Online Library
Polynitropyrazoles such as 3,4‐dinitro‐1H‐pyrazole (9), 3,4,5‐trinitro‐1H‐pyrazole (10), 1‐methyl‐3,4‐dinitropyrazole (8) and 1‐methyl‐3,4,5‐trinitropyrazole (3) have been …
Number of citations: 36 onlinelibrary.wiley.com
J Chang, G Zhao, X Zhao, C He, S Pang… - Accounts of Chemical …, 2020 - ACS Publications
Conspectus For a very long time, frequent occurrences of biocrises have wreaked havoc on human beings, animals, and the environment. As a result, it is necessary to develop biocidal …
Number of citations: 39 pubs.acs.org
R Mažeikaitė - 2015 - Vilniaus universitetas
Number of citations: 0

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